Technical Deep Dive: NSC-65828 Mechanism of Action in Cancer
Technical Deep Dive: NSC-65828 Mechanism of Action in Cancer
Executive Summary
NSC-65828 (8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate) is a small-molecule inhibitor identified by the National Cancer Institute (NCI) that targets Human Angiogenin (ANG) .[1][2][3] Unlike broad-spectrum chemotherapeutics that target DNA replication, NSC-65828 operates via a precise enzymatic blockade of ANG, a ribonuclease (RNase) critical for tumor neovascularization and proliferation.[4] This guide details the compound's mechanism of action (MoA), from molecular binding kinetics to downstream physiological effects, serving as a blueprint for researchers investigating anti-angiogenic therapies.
Chemical Identity & Physicochemical Properties
NSC-65828 belongs to the class of azo-naphthalene sulfonates.[1][2][5][6][7][8] Its structural rigidity and specific functional groups allow it to mimic the pyrimidine-purine dinucleotide substrates naturally cleaved by RNase A superfamily members.
| Property | Specification |
| NCI ID | NSC-65828 (NCI-65828) |
| Chemical Name | 8-amino-5-(4'-hydroxybiphenyl-4-ylazo)naphthalene-2-sulfonate |
| Molecular Formula | C₂₂H₁₇N₃O₄S |
| Molecular Weight | ~419.45 g/mol (Free Acid) |
| Primary Target | Human Angiogenin (ANG) |
| Inhibition Type | Reversible, Competitive |
| Solubility | Soluble in DMSO; moderate aqueous solubility (improved over analogs like C-181431) |
Mechanism of Action (MoA)
The Target: Human Angiogenin (ANG)
Angiogenin is a 14-kDa protein member of the RNase A superfamily.[3] It is unique among RNases because it possesses both ribonucleolytic activity and the ability to induce blood vessel formation (angiogenesis).
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Normal Function: ANG translocates to the nucleus of endothelial and tumor cells, where it accumulates in the nucleolus to stimulate rRNA transcription, a rate-limiting step for ribosome biogenesis and cell proliferation.
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Pathology: In cancer, ANG is upregulated, driving the high metabolic and proliferative demands of the tumor while simultaneously constructing the vascular network required for tumor growth.
Molecular Binding & Inhibition
NSC-65828 functions as a competitive inhibitor of ANG's ribonucleolytic active site.
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Active Site Blockade: The compound binds to the catalytic cleft of ANG, specifically obstructing the P1 subsite (where the phosphate bond cleavage occurs) and the B1 subsite (pyrimidine binding pocket).
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Structural Mimicry: The naphthalene sulfonate core mimics the phosphate backbone of RNA, while the hydroxybiphenyl moiety interacts with hydrophobic residues in the cleft, preventing the entry of the natural tRNA or rRNA substrate.
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Selectivity: While ANG shares homology with RNase A, NSC-65828 and its analogs show distinct binding profiles, exploiting subtle differences in the obstruction of the catalytic cleft (Ki = 81 µM for ANG).
Downstream Signaling Cascade
The inhibition of ANG's enzymatic activity by NSC-65828 triggers a cascade of suppressive effects:
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Loss of Nuclear Signaling: Although ANG can still translocate to the nucleus, its inability to cleave RNA prevents the production of specific small RNA species (tiRNAs) or the direct stimulation of rRNA transcription.
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Ribosome Biogenesis Arrest: Without upregulated rRNA, the tumor cell cannot sustain the protein synthesis rates required for rapid division.
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Anti-Angiogenesis: Endothelial cells fail to proliferate and form tube structures, starving the tumor of oxygen and nutrients.
Pathway Visualization
The following diagram illustrates the interruption of the Angiogenin signaling axis by NSC-65828.
Figure 1: Mechanism of Action of NSC-65828. The compound competitively binds the catalytic center of Angiogenin, preventing rRNA transcription and subsequent tumor proliferation.
Experimental Validation Protocols
High-Throughput Screening (HTS) & Identification
The discovery of NSC-65828 was not serendipitous but the result of a rigorous screening of the NCI Diversity Set.
Protocol Summary:
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Library: 18,310 compounds (NCI Diversity Set + ChemBridge DIVERSet).[1]
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Assay: Fluorescent RNase substrate assay.
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Substrate: (dUp)4dA (dinucleotide analog).
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Detection: Cleavage of the substrate results in a fluorescence shift.
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Selection Criteria: Compounds exhibiting >50% inhibition at 100 µM were flagged.
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Result: NSC-65828 identified as a top hit with reproducible inhibition.
In Vitro Efficacy (Cellular Models)
To validate that enzymatic inhibition translates to cellular suppression, NSC-65828 was tested against human cancer lines.
Key Data:
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Cell Lines: HeLa (Cervical), T24 (Bladder), UROtsa (Immortalized Urothelial).
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Method: MTT Proliferation Assay (48-72h exposure).
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Causality Check: Efficacy was correlated with ANG expression levels; cells with low ANG reliance showed higher resistance, confirming on-target effects.
In Vivo Xenograft Models
The definitive proof of mechanism was established in athymic mice.
Protocol:
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Model: PC-3 (Prostate) or HT-29 (Colon) human tumor xenografts.
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Treatment: Paratrumoral injection of NSC-65828.
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Observation:
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Significant delay in palpable tumor formation.[1]
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Histology: Tumors from treated mice showed significantly reduced microvessel density (CD31 staining), confirming the anti-angiogenic mechanism.
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Control: An analog with poor ANG affinity failed to inhibit tumor growth, proving the effect was ANG-specific and not general toxicity.
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Discovery Workflow Visualization
Figure 2: Discovery and validation pipeline for NSC-65828, moving from high-throughput screening to in vivo confirmation.
Key Data Summary
The following table consolidates the quantitative metrics defining NSC-65828's potency.
| Metric | Value | Context | Source |
| Ki (Enzymatic) | 81 ± 7 µM | Inhibition of Human Angiogenin (RNase activity) | Kao et al. (2002) |
| IC50 (T24 Cells) | 1.3 ± 0.5 µM | Bladder carcinoma proliferation | MedKoo / NCI Data |
| IC50 (HeLa Cells) | 1.9 ± 0.4 µM | Cervical carcinoma proliferation | MedKoo / NCI Data |
| IC50 (UROtsa) | 3.2 ± 0.8 µM | Immortalized urothelial cells | MedKoo / NCI Data |
| In Vivo Effect | Significant Delay | Tumor onset in PC-3/HT-29 xenografts | Kao et al. (2002) |
Note: The discrepancy between the modest Ki (81 µM) and the potent cellular IC50 (~1-3 µM) suggests that even partial inhibition of ANG's enzymatic activity can have catastrophic effects on rapidly dividing tumor cells, or that the compound accumulates intracellularly.
References
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Kao, R. Y., Jenkins, J. L., Olson, K. A., Key, M. E., Fett, J. W., & Shapiro, R. (2002). A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity.[3] Proceedings of the National Academy of Sciences, 99(15), 10066–10071.[9]
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Jenkins, J. L., Kao, R. Y., & Shapiro, R. (2003). Virtual screening to enrich hit sets from high-throughput screening: a case study on angiogenin inhibitors. Proteins: Structure, Function, and Bioinformatics, 50(1), 81-93.
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National Cancer Institute (NCI). NCI Drug Dictionary: Angiogenin Inhibitors.
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MedKoo Biosciences. NCI-65828 Product Data & Biological Activity.
Sources
- 1. A small-molecule inhibitor of the ribonucleolytic activity of human angiogenin that possesses antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NSC 65828 | Angiogenin inhibitor | Probechem Biochemicals [probechem.com]
